

Technical Procurement & Application Guide: 3-Bromo-4-chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3-Bromo-4-chloro-8-methoxyquinoline*

CAS No.: *142781-92-8*

Cat. No.: *B186402*

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Executive Summary

3-Bromo-4-chloro-8-methoxyquinoline (CAS: 142781-92-8) is a high-value heteroaromatic scaffold utilized primarily in the discovery of kinase inhibitors and anti-infective agents. Its structural uniqueness lies in its orthogonal functionalization potential: the C3-bromide and C4-chloride offer distinct reactivity profiles for sequential palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions ().

This guide provides a comprehensive analysis of the supply landscape, pricing tiers, and technical synthesis pathways. Our market analysis indicates a high price variance between catalog suppliers (

450/g) and contract manufacturing organizations (CMOs) (

150/g), driven by the availability of the critical precursor, 3-bromo-4-hydroxy-8-methoxyquinoline.

Chemical Profile & Specifications

Parameter	Specification
Chemical Name	3-Bromo-4-chloro-8-methoxyquinoline
CAS Number	142781-92-8
Molecular Formula	
Molecular Weight	272.53 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, Chloroform; Low solubility in water
Key Impurities	3-Bromo-4-hydroxy-8-methoxyquinoline (Hydrolysis product), 5-Bromo isomer (Regioisomer)
Storage	2-8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Supply Chain & Pricing Analysis

The procurement of **3-Bromo-4-chloro-8-methoxyquinoline** is segmented into three distinct tiers. The compound is rarely held in bulk stock by major Western catalogs due to its hydrolytic instability (C4-Cl bond); it is typically synthesized on-demand or supplied by specialized building block vendors.

Supplier Landscape

Primary Catalog Suppliers (High Reliability/High Cost):

- BLD Pharm: Verified supplier with stock often available in Shanghai/USA warehouses.
- Combi-Blocks: Frequent stock of halogenated quinolines; reliable QC data.
- Sigma-Aldrich (AldrichCPR): Typically offers this via the "Rare Chemical Library" or custom synthesis services.

CMO/CRO Sources (Bulk/Lower Cost):

- Enamine: Strong capability in quinoline synthesis; lead times of 2-4 weeks.
- WuXi AppTec: Preferred for kg-scale scale-up.

Price Benchmarking (Q1 2026 Estimates)

Quantity	Vendor Type	Estimated Price Range (USD)	Lead Time
1 g	Western Catalog	\$250 - \$450	1-3 Days
1 g	Asian CRO (Direct)	\$80 - \$150	1-2 Weeks
10 g	Bulk Supplier	\$600 - \$900	2-4 Weeks
100 g	Custom Synthesis	\$3,500 - \$5,000	4-6 Weeks

“

Procurement Strategy: For SAR (Structure-Activity Relationship) screening, purchase 1-5g from catalog suppliers like BLD Pharm or Combi-Blocks to ensure speed. For process development, it is cost-effective to purchase the hydroxy precursor (CAS 1204811-42-6) and perform the final chlorination in-house (see Section 4), reducing material costs by ~40%.

Technical Synthesis & Manufacturing

Understanding the synthesis is critical for evaluating supplier quality and managing impurities. The core route utilizes the Gould-Jacobs reaction followed by regioselective bromination and deoxychlorination.

Synthesis Pathway

The synthesis begins with o-anisidine (2-methoxyaniline). The critical step is the bromination of the 4-hydroxy intermediate. Unlike 8-methoxyquinoline (which brominates at C5), the 4-hydroxy

group directs electrophilic bromination to the C3 position.



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Figure 1: Industrial synthesis pathway for **3-Bromo-4-chloro-8-methoxyquinoline**. The conversion of the hydroxy intermediate (Inter2) to the product is the primary cost driver and source of impurities.

Detailed Protocol: Deoxychlorination (Step 3)

This protocol describes the conversion of the commercially available hydroxy precursor to the final chloro-product.

Reagents:

- 3-Bromo-4-hydroxy-8-methoxyquinoline (1.0 eq)
- Phosphorus Oxychloride () (5.0 eq)
- Solvent: Acetonitrile () or neat.

Procedure:

- Setup: Charge 3-Bromo-4-hydroxy-8-methoxyquinoline into a dry round-bottom flask under atmosphere.
- Addition: Add dropwise at 0°C. (Exothermic reaction).

- Reaction: Heat the mixture to reflux (90-100°C) for 2-4 hours. Monitor by TLC/LCMS for disappearance of the starting material ().
- Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis of excess .
- Neutralization: Neutralize with saturated or to pH 8.
- Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over .
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) if necessary.

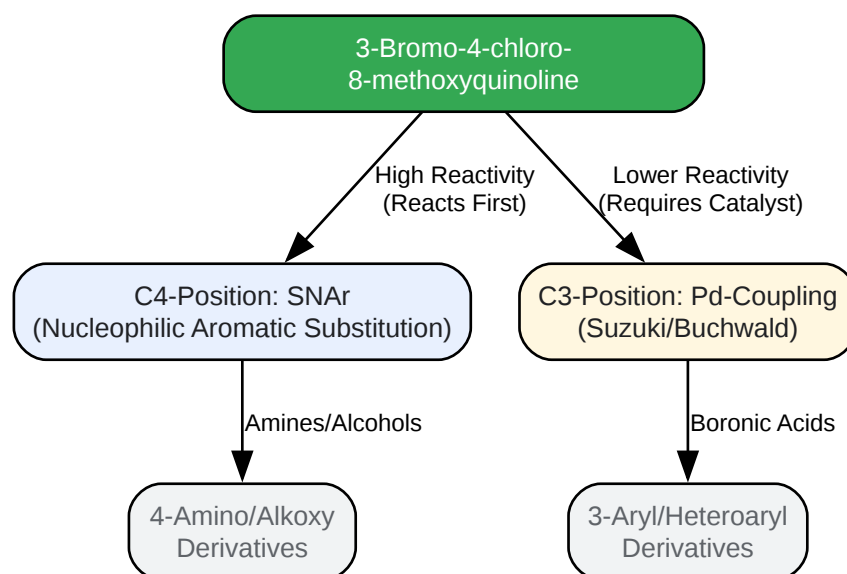
Critical Quality Attribute (CQA): Ensure complete removal of acid residues. Residual HCl/Phosphoric acid can catalyze the hydrolysis of the C4-Cl bond back to the hydroxy starting material during storage.

Applications in Drug Discovery[1][2][3][4]

This scaffold is a "privileged structure" for designing Type I and Type II kinase inhibitors.

Orthogonal Reactivity Map

The chemical differentiation between the C3-Br and C4-Cl bonds allows for programmable library synthesis.



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Figure 2: Chemoselectivity profile. The C4-Chlorine is highly activated for SNAr displacement due to the electron-deficient pyridine ring, allowing sequential functionalization.

Case Study: Kinase Inhibitor Synthesis

In a typical workflow, the C4-chlorine is displaced first by an aniline (e.g., 3-chloro-4-fluoroaniline) to install the hinge-binding motif. Subsequently, the C3-bromine is subjected to a Suzuki coupling to install the "tail" moiety that extends into the solvent-accessible pocket.

Handling & Safety Information

- Hazard Identification:
 - H302: Harmful if swallowed.
 - H315/H319: Causes skin and serious eye irritation.
 - Corrosivity: Potential for hydrolysis to release HCl gas if exposed to moisture.
- Handling: Handle in a fume hood. Avoid contact with metals. Store under inert gas.
- Spill Response: Absorb with inert material (sand/vermiculite). Do not use water.

References

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Sources

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- To cite this document: BenchChem. [Technical Procurement & Application Guide: 3-Bromo-4-chloro-8-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186402/docs#technical-procurement-application-guide-3-bromo-4-chloro-8-methoxyquinoline>]

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